

Application Notes and Protocols for Dicyclohexyl Azelate in Food Contact Materials Research

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Compound of Interest

Compound Name: *Dicyclohexyl azelate*

Cat. No.: *B15342583*

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Disclaimer: Specific research on **dicyclohexyl azelate** in food contact materials is limited. The following application notes and protocols are based on data for analogous compounds, primarily other azelate esters (e.g., di(2-ethylhexyl) azelate) and dicyclohexyl phthalate (DCHP), which share structural similarities and functional applications as plasticizers. Researchers should validate these methodologies for **dicyclohexyl azelate**.

Introduction

Dicyclohexyl azelate is a potential plasticizer for various polymers used in food contact materials (FCMs). Its application necessitates rigorous evaluation of its migration potential into foodstuffs and its toxicological profile to ensure consumer safety. These application notes provide a framework for researchers to investigate **dicyclohexyl azelate** in the context of FCMs, drawing upon established methods for similar substances.

Toxicological Profile (Based on Analogue Data)

Due to the lack of specific toxicological data for **dicyclohexyl azelate**, this section summarizes data for dihexyl azelate and di(2-ethylhexyl) azelate to provide an initial hazard assessment framework.

Table 1: Summary of Toxicological Data for Azelate Analogues

Analogue Compound	Study Type	Species	Route of Administration	Key Findings	Citation
Dihexyl azelate	Long-term (2-year) study	Rat	Oral (dietary)	At 15% in the diet, retardation in growth and increased kidney weight were observed. No abnormal findings at 0.1% and 0.5%.	[1]
Dihexyl azelate	Long-term (12-month) study	Dog	Oral (dietary)	Well-tolerated at doses up to 3 g/kg. No abnormal biological or histological findings.	[1]
Di(2-ethylhexyl) azelate	Acute Oral Toxicity	Rat	Oral	LD50 > 2,000 mg/kg body weight.	[2]
Di(2-ethylhexyl) azelate	Acute Dermal Toxicity	Rabbit	Dermal	LD50 = 20 mL/kg body weight.	[2]
Di(2-ethylhexyl) azelate	Aquatic Toxicity	Fish (Cyprinus carpio)	-	LC50 > 10,000 mg/L (96 h).	[2]
Di(2-ethylhexyl) azelate	Aquatic Toxicity	Daphnia magna	-	EC50 > 0.093 mg/L (48 h).	[2]

Based on this analogue data, azelate esters generally exhibit low acute toxicity. However, long-term exposure to high concentrations may warrant further investigation for **dicyclohexyl azelate**.

Regulatory Context (Based on General FCM Regulations)

The use of **dicyclohexyl azelate** as a plasticizer in FCMs would be subject to regulatory frameworks such as those from the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA). In the European Union, plastic additives must be authorized and are typically listed in Annex I of Regulation (EU) No 10/2011. This regulation establishes specific migration limits (SMLs) for authorized substances. For example, the structurally similar plasticizer bis(2-ethylhexyl)cyclohexane-1,4-dicarboxylate (DEHCH) has a migration limit of 0.050 mg/kg of food when used in PVC films for certain food types[3]. The FDA regulates food contact substances through a notification process, and authorized substances are listed in their inventories[4].

Experimental Protocols

The following protocols are generalized for plasticizers and should be adapted and validated for **dicyclohexyl azelate**.

This protocol outlines a typical migration study to determine the amount of **dicyclohexyl azelate** that may transfer from a plastic FCM into food.

Objective: To quantify the migration of **dicyclohexyl azelate** from a polymer matrix into various food simulants under controlled conditions.

Materials:

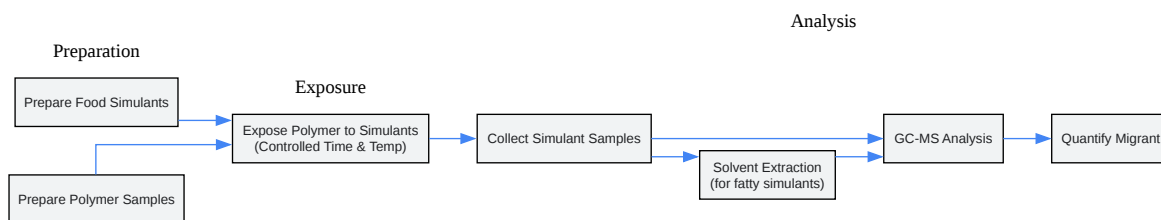
- Polymer samples containing a known concentration of **dicyclohexyl azelate**.
- Food simulants as per EU Regulation 10/2011 (or FDA guidelines)[5]:
 - Simulant A: 10% ethanol (v/v) for aqueous foods.
 - Simulant B: 3% acetic acid (w/v) for acidic foods.

- Simulant D2: Vegetable oil for fatty foods.
- Migration cells or containers.
- Incubator or oven for controlled temperature exposure.
- Analytical instrumentation (e.g., GC-MS).

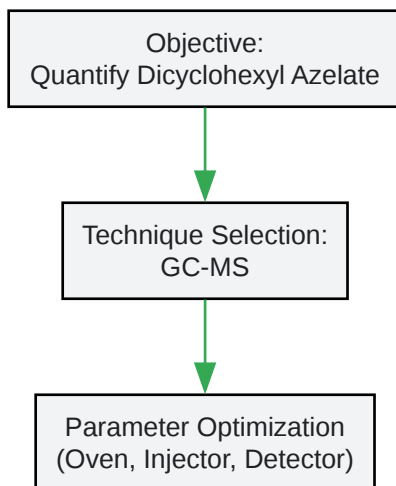
Procedure:

- Sample Preparation: Cut the polymer into test specimens of a defined surface area.
- Exposure: Place the test specimens in migration cells and fill with the appropriate food simulant. Ensure a defined surface area-to-volume ratio (e.g., 6 dm² per 1 kg of simulant).
- Test Conditions: Select time and temperature conditions that represent the intended use of the FCM. For long-term storage at room temperature, a standard test condition is 10 days at 40°C. For applications involving heating, higher temperatures may be used for shorter durations[6].
- Sample Collection: At the end of the exposure period, remove the polymer specimens. The food simulant is now the sample for analysis.
- Extraction (for fatty food simulants): For Simulant D2 (vegetable oil), the **dicyclohexyl azelate** will need to be extracted from the oil matrix using a suitable solvent (e.g., acetonitrile) prior to analysis.
- Analysis: Quantify the concentration of **dicyclohexyl azelate** in the food simulant using a validated analytical method, such as GC-MS.

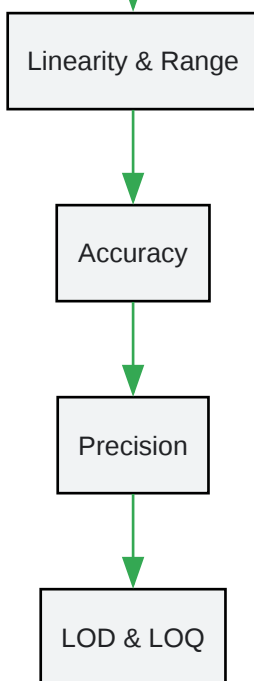
Diagram 1: Experimental Workflow for Migration Testing



Method Development



Method Validation



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